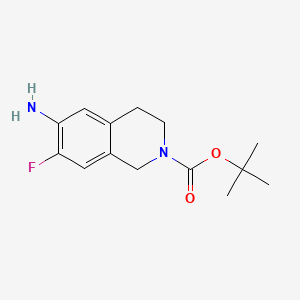

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Vue d'ensemble

Description

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

Introduction of tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Amination and Fluorination: The amino group can be introduced through nucleophilic substitution reactions, while the fluorine atom can be added using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Applications De Recherche Scientifique

Synthesis of Oral Factor Xa Inhibitors

One of the primary applications of tert-butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the synthesis of oral factor Xa inhibitors. These inhibitors are crucial in anticoagulation therapy, particularly for patients with conditions such as atrial fibrillation or venous thromboembolism. The compound serves as a key intermediate in the development of drugs that prevent blood clot formation by inhibiting the factor Xa enzyme .

Anticancer Research

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on its potential to inhibit tumor growth and metastasis by targeting specific pathways involved in cancer cell proliferation. The modification of the compound's structure could lead to enhanced efficacy against various cancer types, making it a candidate for further exploration in oncological pharmacology .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of compounds similar to this compound. Preliminary studies suggest that this class of compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This application opens avenues for developing treatments for diseases like Alzheimer's and Parkinson's .

Case Studies

Mécanisme D'action

The mechanism by which tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity, while the tert-butyl ester group can influence the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.

tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Features a methyl group instead of fluorine, which can affect its steric and electronic characteristics.

Uniqueness

The presence of the fluorine atom in tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate distinguishes it from similar compounds, as fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 912846-68-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H19FN2O2

- Molecular Weight : 266.31 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : Approximately 380.9 ± 42.0 °C

- Flash Point : 184.2 ± 27.9 °C

Synthesis

The synthesis of this compound typically involves the nitration of the corresponding isoquinoline followed by reduction and subsequent reactions to introduce the tert-butyl and amino groups. The specific synthetic route can vary based on desired yield and purity.

Anticoagulant Activity

One of the prominent applications of this compound is in the development of oral factor Xa inhibitors. These inhibitors are crucial in managing conditions such as thrombosis and atrial fibrillation. The compound's structure allows it to effectively bind to the active site of factor Xa, inhibiting its activity and thus reducing blood coagulation .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, a study evaluating similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance bioactivity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that related isoquinoline derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of specific pathways critical for cancer cell survival .

Case Studies

Propriétés

IUPAC Name |

tert-butyl 6-amino-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-7-12(16)11(15)6-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNYBTIRSWCZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727452 | |

| Record name | tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912846-68-5 | |

| Record name | tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.